(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1192601-91-4
VCID: VC11494973
InChI: InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m0/s1
SMILES:
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4 g/mol

(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

CAS No.: 1192601-91-4

Cat. No.: VC11494973

Molecular Formula: C19H19N3O5

Molecular Weight: 369.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid - 1192601-91-4

Specification

CAS No. 1192601-91-4
Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
IUPAC Name (2S)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m0/s1
Standard InChI Key XSICSLZBMDMQRC-INIZCTEOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CNC(=O)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O

Introduction

(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with a specific stereochemistry and functional groups that make it useful in various chemical and biological applications. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its ability to protect amino groups during synthesis.

Synthesis and Applications

The synthesis of (2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the use of the Fmoc protecting group, which is crucial in solid-phase peptide synthesis. This method allows for the efficient protection of amino groups, facilitating the sequential addition of amino acids to form peptides.

Applications in Peptide Synthesis

  • Peptide Synthesis: The Fmoc group in this compound is removable under mild conditions, making it ideal for protecting amino groups during peptide synthesis.

  • Biological Studies: The carbamoylamino group can participate in hydrogen bonding, potentially influencing the compound's interactions with biological molecules.

Research Findings

Research on compounds with the Fmoc group often focuses on their utility in peptide synthesis and potential biological activities. While specific studies on (2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid may be limited, its structural features suggest potential applications in drug discovery and biochemical research.

Potential Biological Activities

  • Drug Discovery: The presence of functional groups like carbamoylamino and Fmoc may contribute to interactions with biological targets, influencing pharmacological properties.

  • Biochemical Studies: The compound's ability to form hydrogen bonds could be relevant in studies involving protein-ligand interactions.

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